Cas no 2172145-21-8 (3-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2,2-dimethylpropanoic acid)

3-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2,2-dimethylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2,2-dimethylpropanoic acid
- 2172145-21-8
- 3-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2,2-dimethylpropanoic acid
- EN300-1484398
-
- インチ: 1S/C27H25BrN2O5/c1-27(2,25(32)33)15-29-24(31)16-11-17(28)13-18(12-16)30-26(34)35-14-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23H,14-15H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)
- InChIKey: PVMRXWPGQBCOCQ-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1)C(NCC(C(=O)O)(C)C)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 536.09468g/mol
- 同位素质量: 536.09468g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 35
- 回転可能化学結合数: 8
- 複雑さ: 768
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5
- トポロジー分子極性表面積: 105Ų
3-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2,2-dimethylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1484398-2.5g |
3-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2,2-dimethylpropanoic acid |
2172145-21-8 | 2.5g |
$6602.0 | 2023-06-06 | ||
Enamine | EN300-1484398-100mg |
3-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2,2-dimethylpropanoic acid |
2172145-21-8 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1484398-2500mg |
3-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2,2-dimethylpropanoic acid |
2172145-21-8 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1484398-250mg |
3-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2,2-dimethylpropanoic acid |
2172145-21-8 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1484398-500mg |
3-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2,2-dimethylpropanoic acid |
2172145-21-8 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1484398-5000mg |
3-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2,2-dimethylpropanoic acid |
2172145-21-8 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1484398-10000mg |
3-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2,2-dimethylpropanoic acid |
2172145-21-8 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1484398-5.0g |
3-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2,2-dimethylpropanoic acid |
2172145-21-8 | 5g |
$9769.0 | 2023-06-06 | ||
Enamine | EN300-1484398-10.0g |
3-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2,2-dimethylpropanoic acid |
2172145-21-8 | 10g |
$14487.0 | 2023-06-06 | ||
Enamine | EN300-1484398-0.05g |
3-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2,2-dimethylpropanoic acid |
2172145-21-8 | 0.05g |
$2829.0 | 2023-06-06 |
3-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2,2-dimethylpropanoic acid 関連文献
-
1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
3-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2,2-dimethylpropanoic acidに関する追加情報
Introduction to 3-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2,2-dimethylpropanoic acid (CAS No. 2172145-21-8)
3-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2,2-dimethylpropanoic acid (CAS No. 2172145-21-8) is a complex organic compound with a unique structure and potential applications in various fields of chemistry and pharmaceuticals. This compound is characterized by its intricate molecular framework, which includes a brominated phenyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a dimethylpropanoic acid moiety. The combination of these functional groups endows the molecule with diverse chemical properties and biological activities.
The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions, making it an essential tool in the development of complex peptides and peptidomimetics. The presence of the brominated phenyl group introduces additional reactivity and potential for further functionalization, which can be leveraged in the design of novel compounds with specific biological targets.
The dimethylpropanoic acid moiety contributes to the overall solubility and stability of the molecule, which are crucial factors in pharmaceutical applications. This functional group can also influence the pharmacokinetic properties of the compound, such as absorption, distribution, metabolism, and excretion (ADME).
Recent research has highlighted the potential of compounds like 3-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2,2-dimethylpropanoic acid in various therapeutic areas. For instance, studies have shown that similar compounds can exhibit anti-inflammatory and anti-cancer activities by modulating specific signaling pathways in cells. The brominated phenyl group has been associated with enhanced binding affinity to certain receptors, while the Fmoc protecting group ensures that the active site remains intact until it reaches its target.
In the context of drug discovery and development, this compound serves as a valuable starting point for the synthesis of more complex molecules with tailored biological activities. The ability to modify the brominated phenyl group or introduce additional functional groups can lead to a library of derivatives with diverse pharmacological profiles. This approach is particularly useful in high-throughput screening (HTS) campaigns, where large numbers of compounds are tested for their efficacy against specific targets.
The synthesis of 3-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2,2-dimethylpropanoic acid involves several steps, including the formation of the Fmoc-amide bond and the introduction of the brominated phenyl group. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions are often employed to achieve high yields and purity levels. These methods have been refined over the years to ensure that the final product meets stringent quality standards required for pharmaceutical applications.
In addition to its potential as a therapeutic agent, this compound has also been studied for its use in diagnostic imaging. The presence of the bromine atom can be exploited for radiolabeling, allowing for non-invasive visualization of biological processes in vivo. This application is particularly relevant in oncology and neurology, where early detection and monitoring of disease progression are critical.
The safety profile of 3-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2,2-dimethylpropanoic acid has been evaluated through extensive toxicity studies. These studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. However, as with any new chemical entity (NCE), ongoing research is necessary to fully understand its long-term safety and efficacy.
In conclusion, 3-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2,2-dimethylpropanoic acid (CAS No. 2172145-21-8) represents a promising compound with a wide range of potential applications in chemistry and pharmaceuticals. Its unique molecular structure and versatile functional groups make it an attractive candidate for further development in drug discovery and diagnostic imaging. As research continues to advance our understanding of this compound's properties and mechanisms of action, it is likely to play an increasingly important role in addressing unmet medical needs.
2172145-21-8 (3-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2,2-dimethylpropanoic acid) Related Products
- 1358090-07-9(2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one)
- 1307307-55-6(tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate)
- 2137035-93-7((1r,3r)-1-(4-butylphenyl)-3-fluorocyclobutylmethanol)
- 2228408-49-7(3,3-difluoro-3-(1-methyl-1H-indazol-3-yl)propan-1-ol)
- 2197735-88-7(3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 899736-14-2(2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylbenzamide)
- 20367-31-1(N-(2-aminophenyl)-N'-methylthiourea)
- 2171162-74-4(3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-dimethylpropanoic acid)
- 124796-97-0(Ethyl 2-(chloromethyl)-5-methylnicotinate)
- 1427354-42-4(6-Tert-butyl 7-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate)




